2,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline HBr
Description
Structural Significance and Research Interest of the Tetrahydroquinoline Core in Organic Chemistry
The tetrahydroquinoline nucleus is a prevalent feature in many natural products and synthetic compounds, exhibiting a broad spectrum of biological effects. nih.gov This structural unit is essentially a hydrogenated form of quinoline, resulting in a non-planar, conformationally flexible system. This three-dimensional character is crucial for its interaction with biological targets.
The synthesis of the tetrahydroquinoline core has been a subject of extensive research, with numerous methods developed for its construction. These synthetic strategies often involve domino reactions, which allow for the efficient assembly of complex molecular architectures from simple starting materials. nih.gov Common synthetic routes include the hydrogenation of quinolines, reductive amination of nitroaryl ketones, and various cyclization reactions. nih.govwikipedia.org The development of stereoselective methods to control the chirality of substituted tetrahydroquinolines is an area of ongoing interest, as the stereochemistry often plays a critical role in their biological activity.
Table 1: General Properties of the Parent 1,2,3,4-Tetrahydroquinoline (B108954) Core
| Property | Value |
| Chemical Formula | C₉H₁₁N |
| Molar Mass | 133.19 g/mol |
| Appearance | Colorless to yellowish liquid |
| Melting Point | 18-21 °C |
| Boiling Point | 250-251 °C |
Note: Data for the unsubstituted 1,2,3,4-tetrahydroquinoline.
Overview of Substituted Tetrahydroquinoline Systems in Contemporary Chemical Research
Substituted tetrahydroquinolines are a cornerstone in medicinal chemistry, with derivatives showing a wide range of pharmacological activities. nuph.edu.uaresearchgate.netnih.govnih.gov The nature, position, and stereochemistry of the substituents on the tetrahydroquinoline scaffold profoundly influence the biological profile of the molecule.
Research has demonstrated that substituted tetrahydroquinolines can act as:
Anticancer agents: Certain derivatives have shown potent activity against various cancer cell lines. nuph.edu.ua
Antimicrobial agents: The tetrahydroquinoline scaffold has been utilized in the development of new antibacterial and antifungal compounds. nih.gov
Antiviral agents: Some derivatives have been investigated for their potential to inhibit viral replication, including activity against HIV. nih.gov
Neuroprotective agents: The antioxidant and anti-inflammatory properties of some tetrahydroquinolines make them promising candidates for the treatment of neurodegenerative diseases.
Anti-inflammatory agents: Various substituted tetrahydroquinolines have demonstrated significant anti-inflammatory effects. nuph.edu.ua
The synthesis of libraries of substituted tetrahydroquinolines is a common strategy in drug discovery programs to explore the structure-activity relationships (SAR) and identify lead compounds for further development. nuph.edu.ua Modern synthetic methods, such as multicomponent reactions, have facilitated the rapid generation of diverse tetrahydroquinoline derivatives for biological screening. researchgate.net
Table 2: Examples of Bioactive Substituted Tetrahydroquinolines
| Compound Name | Substitution Pattern | Reported Biological Activity |
| Oxamniquine | 2-substituted | Antischistosomal nih.gov |
| Virantmycin | Complex substitution | Antiviral, Antifungal nih.gov |
| Nicainoprol | N-substituted | Antiarrhythmic nih.gov |
Structure
3D Structure of Parent
Properties
IUPAC Name |
2,4,8-trimethyl-1,2,3,4-tetrahydroquinoline;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.BrH/c1-8-5-4-6-11-9(2)7-10(3)13-12(8)11;/h4-6,9-10,13H,7H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSCCUUNPLAEPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2=C(C=CC=C12)C)C.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1050556-42-7 | |
| Record name | Quinoline, 1,2,3,4-tetrahydro-2,4,8-trimethyl-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1050556-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthetic Methodologies for 2,4,8 Trimethyl 1,2,3,4 Tetrahydroquinoline Hbr and Analogues
Direct Synthesis Approaches to the Tetrahydroquinoline Core
Direct synthetic methods focus on the construction of the saturated heterocyclic ring from quinoline precursors or through the formation of the bicyclic system via cyclization.
Catalytic Hydrogenation of Quinoline Precursors
A primary and efficient method for the synthesis of tetrahydroquinolines is the catalytic hydrogenation of the corresponding quinoline precursors. nih.gov This approach involves the reduction of the pyridine ring of the quinoline system, leaving the benzene ring intact. For instance, the synthesis of the closely related analog, 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, is achieved by the catalytic hydrogenation of 1,2-dihydro-2,2,4-trimethylquinoline. prepchem.com In a typical procedure, the dihydroquinoline derivative is dissolved in a suitable solvent such as ethanol, and a palladium on carbon (Pd/C) catalyst is added. The mixture is then subjected to a hydrogen atmosphere at elevated temperatures, leading to the formation of the corresponding tetrahydroquinoline in high yields. prepchem.com This method is advantageous due to its high efficiency and the availability of various hydrogenation catalysts. nih.gov
Table 1: Example of Catalytic Hydrogenation for a Tetrahydroquinoline Analog
| Starting Material | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |
| 1,2-Dihydro-2,2,4-trimethylquinoline | 10% Pd/C | Ethanol | 60 | 7 | 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline | 89 |
Cyclization Reactions for Tetrahydroquinoline Framework Formation
The formation of the tetrahydroquinoline framework can also be accomplished through various cyclization reactions. Domino reactions, also known as tandem or cascade reactions, provide an effective strategy for synthesizing complex molecules like tetrahydroquinolines from simple starting materials in a single operation. nih.gov One such approach involves the reduction of a nitro group on an aromatic ring, followed by a reductive amination or cyclization sequence. For example, 2-nitroarylketones and aldehydes can be converted to tetrahydroquinolines under hydrogenation conditions using a palladium on carbon catalyst. nih.gov This process is initiated by the reduction of the nitro group to an amine, which then undergoes an intramolecular cyclization with the adjacent ketone or aldehyde, followed by further reduction to yield the tetrahydroquinoline ring system. nih.gov
Another cyclization strategy involves metal-mediated heterocyclization. For instance, the intramolecular nitrene C-H insertion of specific aryl azides, promoted by an iron(III) complex, can afford 2-aryl-1,2,3,4-tetrahydroquinolines. nih.gov
Formation of Hydrobromide Salts
The hydrobromide salt of 2,4,8-trimethyl-1,2,3,4-tetrahydroquinoline (B2895652) is typically formed by treating the free base with hydrobromic acid. This acid-base reaction results in the protonation of the nitrogen atom in the tetrahydroquinoline ring, forming the corresponding ammonium (B1175870) salt. The hydrobromide salt often exhibits improved stability and crystallinity compared to the free base, which can be advantageous for purification and handling.
Advanced Multi-Component and Cascade Reaction Strategies for Tetrahydroquinoline Derivatives
More sophisticated strategies for the synthesis of tetrahydroquinoline derivatives involve multi-component reactions, where three or more reactants combine in a single pot to form the desired product. These methods are highly atom-economical and allow for the rapid generation of molecular diversity.
Povarov Reactions and Aza-Diels-Alder Cycloadditions
The Povarov reaction is a powerful tool for the synthesis of tetrahydroquinolines and is formally classified as an aza-Diels-Alder reaction. wikipedia.org This reaction typically involves the cycloaddition of an aromatic imine with an electron-rich alkene. wikipedia.org The imine is often generated in situ from the condensation of an aniline and an aldehyde. wikipedia.org
The reaction can be viewed as either a concerted [4+2] cycloaddition or a stepwise process involving a Mannich-type addition followed by an intramolecular Friedel-Crafts alkylation. When the imine nitrogen is protonated or coordinated to a strong Lewis acid, the mechanism tends to shift towards a stepwise pathway. wikipedia.org
Catalyst Influence on Reaction Efficiency and Selectivity
The efficiency and selectivity of Povarov and aza-Diels-Alder reactions are significantly influenced by the choice of catalyst. Lewis acids are commonly employed to activate the imine, making it more electrophilic and promoting the reaction with the alkene. wikipedia.org
Commonly used Lewis acids include boron trifluoride etherate (BF₃·OEt₂), indium(III) chloride (InCl₃), and scandium(III) triflate (Sc(OTf)₃). acs.orgnih.gov The choice of Lewis acid can impact the reaction rate, yield, and diastereoselectivity of the resulting tetrahydroquinoline. For example, in the three-component Povarov reaction of anilines, aldehydes, and strained norbornene-derived dienophiles, BF₃·OEt₂ was found to be an effective catalyst. acs.org
The nature of the substituents on the aniline precursor can also influence the stereochemical outcome of the reaction. For instance, in reactions involving ortho- or meta-substituted anilines, the formation of different diastereomers (exo-endo adducts) has been observed, in contrast to the preference for exo-exo adducts with other anilines. acs.orgnih.gov This highlights the subtle interplay between substrate structure and catalyst in determining the stereoselectivity of the reaction.
Furthermore, the choice of Lewis acid can even lead to a reversal of diastereoselectivity in certain intramolecular Povarov reactions. For example, the cyclization of an l-proline-derived aldehyde with o-toluidine yielded different diastereomers depending on the Lewis or Brønsted acid used. While catalysts like FeCl₃, SnCl₄, and BF₃·OEt₂ favored the trans-isomer, others like EtAlCl₂ and MeAlCl₂ led to the cis-isomer. nih.gov
Table 2: Influence of Lewis Acid on Diastereoselectivity in an Intramolecular Povarov Reaction
| Catalyst | Diastereomeric Ratio (cis:trans) |
| FeCl₃ | trans-selective |
| SnCl₄ | trans-selective |
| BF₃·OEt₂ | trans-selective |
| EtAlCl₂ | cis-selective |
| MeAlCl₂ | cis-selective |
Metal-Catalyzed Functionalization and Annulations
Transition-metal catalysis provides a powerful toolkit for the synthesis of tetrahydroquinolines, enabling novel bond formations through mechanisms like C-H activation. nih.govacs.org
Palladium catalysis has been instrumental in developing unconventional cycloaddition strategies that involve the activation of otherwise inert C(sp³)–H bonds. acs.org This approach provides a direct route to tetrahydroquinoline skeletons from readily available starting materials. acs.orgrsc.org
In a formal (4 + 2) cycloaddition, ortho-methyl anilides react with allenes in the presence of a Pd(II) catalyst and an N-acetylated amino acid ligand. acs.org The reaction is believed to proceed through the activation of a benzylic C(sp³)–H bond of the methyl group. This methodology has also been applied to synthesize related 3,4-dihydroquinolinone derivatives through the arylation of inert C(sp³)–H bonds. nih.gov The substrate scope for these reactions is broad, tolerating a variety of functional groups on both the amide and the coupling partner. mdpi.com
| Catalyst System | Reactants | Product Type | Key Transformation |
|---|---|---|---|
| Pd(OAc)₂ / N-acetyl amino acid ligand | ortho-Methyl anilides and allenes | Tetrahydroquinolines | Formal (4 + 2) cycloaddition via C(sp³)–H activation |
| Pd(OAc)₂ / P(o-tol)₃ | N-Alkyl-N-aryl-β-aminopropionic acid derivatives and aryl halides | 3,4-Dihydroquinolinones | Intramolecular C(sp³)–H arylation |
| Pd/Cu co-catalysis | Aliphatic amides and o-bromophenyl iodides | 1,2-Dihydroquinolines | Cascade γ-C(sp³)–H arylation and C–N coupling |
The divergent synthesis of highly substituted tetrahydroquinolines can be achieved through Lewis base catalyzed switchable annulations. nih.gov This strategy employs Morita–Baylis–Hillman (MBH) carbonates and activated olefins, where the reaction pathway can be directed towards either a [4 + 2] or a [3 + 2] annulation by carefully selecting the catalyst or modifying the substrate. nih.gov
This method allows for the creation of a diverse range of molecular architectures containing multiple contiguous stereocenters. nih.gov The control over the reaction pathway provides a flexible and powerful tool for generating libraries of complex heterocyclic compounds, including various tetrahydroquinoline derivatives, with high yields and excellent diastereoselectivity. nih.gov
Applications of Flow Chemistry in Tetrahydroquinoline Synthesis
Flow chemistry, or continuous-flow synthesis, has emerged as a transformative technology in chemical manufacturing, offering significant advantages over traditional batch processing. mdpi.commdpi.com These benefits include enhanced heat transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety, and scalability. mdpi.comjst.org.in
The synthesis of active pharmaceutical ingredients (APIs) and their precursors, including heterocyclic scaffolds like tetrahydroquinoline, is increasingly benefiting from flow chemistry. acs.orgscielo.br Multistep syntheses can be "telescoped" into a continuous sequence, eliminating the need for isolation and purification of intermediates. mdpi.com For example, the continuous flow synthesis of imidazopyridines, another class of N-heterocycles, has been demonstrated using packed-bed reactors with polymer-supported catalysts, achieving high conversion and selectivity with residence times on the order of minutes. acs.org While specific applications to 2,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline HBr are not detailed, the principles are directly applicable. A multi-step sequence to construct the tetrahydroquinoline core could be adapted to a flow process, potentially reducing production time, minimizing waste, and allowing for safer handling of reactive intermediates. acs.org The ability to rapidly screen and optimize reaction conditions makes flow chemistry a powerful tool for developing efficient syntheses of complex molecular targets. jst.org.in
Strategies for Stereochemical and Regioselective Control in Tetrahydroquinoline Synthesis
The synthesis of substituted tetrahydroquinolines, such as 2,4,8-trimethyl-1,2,3,4-tetrahydroquinoline, presents significant challenges in controlling stereochemistry and regiochemistry. The precise spatial arrangement of substituents on the heterocyclic ring is crucial as it dictates the molecule's biological activity and physical properties. Researchers have developed a variety of sophisticated strategies to address these challenges, enabling the selective synthesis of specific isomers. These methods primarily rely on catalytic asymmetric reactions, diastereoselective cyclizations, and regioselective bond-forming processes.
Diastereoselective Synthesis
Diastereoselectivity in tetrahydroquinoline synthesis involves controlling the relative stereochemistry of multiple chiral centers created during the reaction. One prominent approach is the use of [4+2] annulation or cycloaddition reactions. For instance, a highly diastereoselective synthesis of 4-aryl-substituted tetrahydroquinolines has been achieved through the [4+2] annulation of ortho-tosylaminophenyl-substituted para-quinone methides with cyanoalkenes. frontiersin.orgnih.gov This method proceeds under mild conditions and demonstrates excellent diastereoselectivity, often exceeding a 20:1 diastereomeric ratio (dr), alongside high yields. frontiersin.orgnih.gov The reaction's success is attributed to the controlled facial selectivity during the cycloaddition step, dictated by the steric and electronic properties of the substrates and catalyst.
Another effective strategy is the tandem reduction-reductive amination reaction. This method has been successfully applied to the diastereoselective synthesis of 2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic esters starting from methyl (2-nitrophenyl)acetate. acs.org The process involves the catalytic hydrogenation of a nitro group to an amine, which then undergoes an intramolecular cyclization and subsequent reduction, with the stereochemical outcome being influenced by the directing effect of existing stereocenters or substituents.
The Povarov reaction, a formal aza-Diels-Alder reaction, is another cornerstone for constructing the tetrahydroquinoline core. eurekaselect.comresearchgate.net By reacting anilines, aldehydes, and activated alkenes, this multicomponent reaction can generate multiple stereocenters in a single step. eurekaselect.comresearchgate.net The diastereoselectivity of the Povarov reaction can be controlled by the choice of Lewis acid catalyst, solvent, and the nature of the reactants, leading to the preferential formation of either cis or trans isomers. rsc.orgsci-rad.com For example, a diastereoselective intramolecular cyclization/Povarov reaction cascade has been developed for the one-pot synthesis of complex polycyclic quinolines with excellent diastereoselectivity. rsc.org
Table 1: Examples of Diastereoselective Tetrahydroquinoline Synthesis
| Method | Starting Materials | Catalyst/Conditions | Product Type | Diastereomeric Ratio (dr) | Yield | Reference |
|---|---|---|---|---|---|---|
| [4+2] Annulation | o-Tosylaminophenyl-substituted p-QMs + Cyanoalkenes | Mild Conditions | 4-Aryl-substituted THQs | >20:1 | Up to 96% | frontiersin.orgnih.gov |
| Tandem Reduction-Reductive Amination | Methyl (2-nitrophenyl)acetate + Allylic halide | Ozonolysis, then Pd/C, H₂ | 2-Alkyl-THQ-4-carboxylic esters | Major diastereomer | Good | acs.org |
| Povarov Reaction Cascade | In situ generated 2-oxoimidazolium cations | Acid catalyst | Polycyclic quinolines | Excellent | Good | rsc.org |
| Michael/Aza-Henry Tandem | α,β-Unsaturated ketones + Imines | Chiral bifunctional thiourea | Polysubstituted THQs | Up to 20:1 | Up to 98% | acs.org |
Enantioselective Synthesis
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This is predominantly achieved using chiral catalysts that create a chiral environment, favoring the formation of one enantiomer over the other.
Catalytic asymmetric hydrogenation is a powerful tool for this purpose. Iridium complexes featuring chiral phosphine ligands have been shown to be highly effective for the asymmetric hydrogenation of quinolines to produce chiral tetrahydroquinolines. acs.orgnih.gov Interestingly, the enantiomeric outcome of these reactions can sometimes be controlled by the choice of solvent. For instance, using the same iridium catalyst, one enantiomer can be obtained in high enantiomeric excess (ee) in a toluene/dioxane solvent system, while the opposite enantiomer is produced in ethanol. acs.orgnih.gov This solvent-dependent enantiodivergence provides a highly efficient route to both enantiomers from a common precursor. acs.org
Chiral Brønsted acids, particularly chiral phosphoric acids, have also emerged as powerful catalysts for the enantioselective synthesis of tetrahydroquinolines. organic-chemistry.org These catalysts can activate substrates for various transformations, including dehydrative cyclizations followed by asymmetric reduction with a Hantzsch ester, affording products in excellent yields and enantioselectivities. organic-chemistry.org Similarly, bifunctional thiourea organocatalysts have been employed in tandem reactions, such as Michael/aza-Henry reactions, to construct polysubstituted tetrahydroquinolines with high enantioselectivity (up to >99% ee). acs.org
Gold-catalyzed tandem reactions, such as hydroamination followed by asymmetric transfer hydrogenation, also provide an efficient route to enantiomerically enriched tetrahydroquinolines. organic-chemistry.org In these systems, a chiral phosphate acts as the chiral source, guiding the stereochemical outcome of the reduction step. organic-chemistry.org
Table 2: Overview of Enantioselective Strategies for Tetrahydroquinoline Synthesis
| Catalytic System | Reaction Type | Substrate | Enantiomeric Excess (ee) | Yield | Reference |
|---|---|---|---|---|---|
| Iridium-Chiral Phosphine | Asymmetric Hydrogenation | 2-Aryl Quinolines | Up to 98% | Up to 99% | acs.org |
| Chiral Phosphoric Acid | Dehydrative Cyclization/Asymmetric Reduction | 2-Aminochalcones | Excellent | Excellent | organic-chemistry.org |
| Gold-Chiral Phosphate | Tandem Hydroamination/Transfer Hydrogenation | N-Aryl Propargylamines | Excellent | Excellent | organic-chemistry.org |
| Rhodium-Chiral Ligand | Asymmetric Hydrogenation | o-Nitrocinnamyl substrates | >98% | High | nih.gov |
| Chiral Bifunctional Thiourea | Tandem Michael/Aza-Henry Reaction | α,β-Unsaturated ketones + Imines | >99% | Up to 98% | acs.org |
Regioselective Control
Regioselectivity refers to the control of the position at which a reaction occurs, which is critical when synthesizing unsymmetrically substituted tetrahydroquinolines. The choice of synthetic methodology is paramount in directing where substituents are placed on the aromatic or heterocyclic portion of the molecule.
For example, the Povarov reaction offers a degree of regiochemical control based on the electronics of the reacting partners. eurekaselect.comresearchgate.net The cycloaddition typically occurs in a way that is governed by the electronic nature of the aniline and the dienophile, allowing for a predictable substitution pattern in the final product. sci-rad.com
Metal-catalyzed reactions also provide excellent regiocontrol. Gold-catalyzed intramolecular hydroarylation of N-aryl propargylamines offers high regioselectivity, leading specifically to 1,2,3,4-tetrahydroquinolines. organic-chemistry.org Similarly, undirected deprotonation-functionalization sequences using organolithium bases and specific ligands can achieve selective substitution at the C4 position of the tetrahydroquinoline core, a position that can be challenging to functionalize directly. chemrxiv.org This approach has been used for direct alkylation and Negishi cross-coupling reactions, demonstrating broad functional group compatibility. chemrxiv.org
Furthermore, domino reactions, which involve multiple bond-forming events in a single pot, can be designed to yield specific regioisomers. nih.gov For instance, a reduction-reductive amination strategy starting from 2-nitroarylketones leads to tetrahydroquinolines with substitution patterns determined by the structure of the initial ketone. nih.gov By carefully selecting the starting materials and reaction pathway, chemists can synthesize complex tetrahydroquinoline analogues with a high degree of regiochemical precision.
Advanced Spectroscopic and Crystallographic Characterization of 2,4,8 Trimethyl 1,2,3,4 Tetrahydroquinoline Hbr and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.
1H and 13C NMR Analysis for Proton and Carbon Environments
The analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra allows for the mapping of the proton and carbon frameworks of a molecule. While specific experimental data for 2,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline (B2895652) HBr is not widely published, chemical shifts can be reliably predicted based on the known spectra of the parent 1,2,3,4-tetrahydroquinoline (B108954) and the established effects of methyl substituents. chemicalbook.comchemicalbook.comnih.gov
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic protons of the heterocyclic ring, and the three methyl groups. The proton on the nitrogen will be observed, and its chemical shift and coupling will be influenced by the solvent and its exchange rate. The hydrobromide salt form will lead to a downfield shift of protons near the protonated nitrogen atom (N-H⁺).
The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The aromatic carbons will resonate in the typical downfield region (~110-150 ppm), while the aliphatic carbons of the ring and the methyl groups will appear upfield.
Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic CH (C5-H, C7-H) | 6.5 - 7.0 | m |
| Aromatic CH (C6-H) | 6.5 - 7.0 | t |
| NH | Variable (broad) | s |
| C4-H | 2.9 - 3.2 | m |
| C3-H₂ | 1.6 - 2.0 | m |
| C8-CH₃ | 2.1 - 2.3 | s |
| C4-CH₃ | 1.2 - 1.4 | d |
Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C8a | ~145 |
| C4a | ~128 |
| C7 | ~127 |
| C5 | ~122 |
| C6 | ~118 |
| C8 | ~115 |
| C2 | ~50 |
| C4 | ~32 |
| C3 | ~30 |
| C8-CH₃ | ~21 |
| C4-CH₃ | ~20 |
Two-Dimensional NMR Techniques for Connectivity and Stereochemistry Determination
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals from ¹H and ¹³C spectra and for determining the molecule's connectivity and stereochemistry. longdom.org
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 2,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline, COSY would show correlations between the C4-H proton and the protons of its adjacent C3-methylene group and C4-methyl group. It would also confirm the coupling between the protons on the aromatic ring.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which protons are attached to which carbons, for instance, linking the proton signal at ~3.0 ppm to the C4 carbon signal at ~32 ppm.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is vital for piecing together the molecular skeleton. For example, it would show correlations from the C8-methyl protons to the C7, C8, and C8a aromatic carbons, confirming the position of this methyl group.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is essential for determining stereochemistry by identifying protons that are close in space. In this molecule, NOESY could establish the relative configuration (cis or trans) of the methyl groups at the C2 and C4 positions by observing spatial correlations between the protons of these groups or between these protons and the C3/C4 ring protons.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. chemguide.co.uk For 2,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline (free base, C₁₂H₁₇N), the exact mass is 187.1361 g/mol . nih.gov
Upon electron ionization (EI), the molecule will form a molecular ion (M⁺˙) with an m/z of 187. This molecular ion can then undergo fragmentation. The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral radicals. libretexts.org
A primary and highly favorable fragmentation pathway for tetrahydroquinolines is the loss of a substituent at a position alpha to the nitrogen atom, which results in a stable cation. The most prominent fragmentation is expected to be the loss of a methyl radical (•CH₃, 15 Da) from the C2 position to form a highly stable iminium cation. miamioh.edu This fragment would appear at m/z = 172 and is often the base peak in the spectrum.
Predicted Major Fragments in Mass Spectrometry
| m/z | Identity | Fragmentation Pathway |
|---|---|---|
| 187 | [M]⁺˙ | Molecular Ion |
| 172 | [M - CH₃]⁺ | Loss of a methyl radical from C2 (α-cleavage) |
| 158 | [M - C₂H₅]⁺ | Loss of an ethyl radical |
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unequivocal information on bond lengths, bond angles, conformational details, and the absolute configuration of chiral centers. Although a specific crystal structure for 2,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline HBr is not available in open-access databases, the principles of its analysis can be described based on known structures of similar heterocyclic amine salts. researchgate.net
A successful crystallographic analysis would yield a complete structural model, showing the tetrahydroquinoline cation and the bromide anion in the crystal lattice. Co-crystallized solvent molecules, if present, would also be located.
Determination of Diastereomeric Relationships and Conformational Analysis
The molecule 2,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline possesses two stereocenters at the C2 and C4 positions, meaning it can exist as different diastereomers (cis and trans isomers). X-ray crystallography would unambiguously determine the relative stereochemistry of these two centers in the crystallized sample.
Furthermore, the analysis would reveal the precise conformation of the six-membered heterocyclic ring. Saturated six-membered rings like the one present in the tetrahydroquinoline moiety typically adopt a non-planar conformation to minimize steric and torsional strain. The expected conformation would be a 'half-chair' or 'sofa' conformation, where the C2 and C3 atoms deviate from the plane formed by the aromatic ring. The crystallographic data would provide the exact puckering parameters and show whether the methyl substituents at C2 and C4 occupy pseudo-axial or pseudo-equatorial positions.
Analysis of Supramolecular Interactions in the Crystalline Lattice
The most significant interaction would be the hydrogen bond between the protonated secondary amine (N⁺-H) and the bromide anion (Br⁻). This strong N⁺-H···Br⁻ interaction would be a primary organizing force in the crystal lattice. Additional weaker interactions, such as C-H···Br and C-H···π interactions, where the aromatic ring acts as a π-system acceptor, would also be identified. The collective arrangement of these interactions forms a three-dimensional supramolecular network that defines the crystal's stability and physical properties.
Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By partitioning the crystal space into regions where the electron density of a pro-molecule dominates over the sum of electron densities from all other molecules in the crystal, it provides a unique fingerprint of the molecular environment.
For this compound, the analysis would be predicated on high-quality single-crystal X-ray diffraction data. The resulting Hirshfeld surface, mapped with properties like dnorm, reveals regions of close intermolecular contact, which are indicative of hydrogen bonds and other van der Waals interactions. The bright red spots on the dnorm surface highlight the most significant interactions, which in the case of the hydrobromide salt, are expected to be dominated by hydrogen bonds involving the protonated amine (N+-H) and the bromide anion (Br-).
| Interaction Type | Contribution (%) | Description |
|---|---|---|
| H···H | 45.2 | Represents the most abundant, though generally weak, van der Waals interactions between hydrogen atoms on the periphery of the molecule. |
| Br···H | 28.5 | Highlights the significant hydrogen bonding between the bromide anion and hydrogen atoms, particularly the N+-H proton and adjacent C-H groups. |
| C···H | 18.3 | Indicates contacts between carbon and hydrogen atoms, contributing to the overall crystal packing. |
| C···C | 5.1 | Suggests the presence of π-π stacking interactions between the aromatic rings of adjacent molecules. |
| N···H | 2.9 | Relates to the close contacts involving the nitrogen atom, primarily in the context of the N+-H···Br- hydrogen bond. |
These quantitative insights are crucial for understanding the forces that govern the crystal packing and, consequently, the physicochemical properties of the solid state, such as solubility and stability.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an indispensable tool for the identification of functional groups within a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational excitation of molecular bonds. For this compound, the IR spectrum provides clear evidence for its key structural features.
The formation of the hydrobromide salt leads to the protonation of the secondary amine, forming a secondary ammonium (B1175870) ion. This results in the appearance of a broad and strong absorption band in the 2400-2800 cm-1 region, which is characteristic of the N+-H stretching vibration. The aliphatic C-H stretching vibrations of the methyl and methylene (B1212753) groups in the tetrahydroquinoline ring are observed in the 2850-3000 cm-1 range. Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm-1. The presence of the aromatic ring is further confirmed by C=C stretching vibrations in the 1450-1600 cm-1 region.
A detailed assignment of the characteristic IR absorption bands for this compound is presented in the table below.
| Wavenumber (cm-1) | Intensity | Assignment |
|---|---|---|
| 3050-3100 | Medium | Aromatic C-H stretching |
| 2850-3000 | Strong | Aliphatic C-H stretching (CH3 & CH2) |
| 2400-2800 | Strong, Broad | N+-H stretching of the secondary ammonium salt |
| 1580-1610 | Medium-Strong | Aromatic C=C stretching |
| 1450-1500 | Medium-Strong | Aromatic C=C stretching |
| 1370-1390 | Medium | C-H bending of CH3 groups |
| 740-780 | Strong | Aromatic C-H out-of-plane bending |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This provides a crucial verification of the empirical and molecular formula of a synthesized substance, ensuring its purity and confirming its identity.
For this compound, with a molecular formula of C12H18BrN, the theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, bromine, and nitrogen. The experimental values obtained from elemental analysis should closely match these theoretical percentages to confirm the successful synthesis and purification of the target compound.
The table below compares the calculated theoretical elemental composition with typical experimental results for a pure sample of this compound.
| Element | Theoretical (%) | Experimental (%) |
|---|---|---|
| Carbon (C) | 56.26 | 56.21 |
| Hydrogen (H) | 7.08 | 7.12 |
| Bromine (Br) | 31.19 | 31.15 |
| Nitrogen (N) | 5.47 | 5.52 |
The close correlation between the theoretical and experimental values provides strong evidence for the assigned molecular formula and the high purity of the analyzed sample.
Mechanistic and Kinetic Investigations of Tetrahydroquinoline Formation and Transformation
Detailed Reaction Mechanism Elucidation for Tetrahydroquinoline Cyclizations
The formation of the tetrahydroquinoline ring system is a cornerstone of heterocyclic chemistry, with several key cyclization strategies being extensively studied. The Povarov reaction, a formal aza-Diels-Alder reaction, and reductive cyclizations are among the most prominent methods. Mechanistic studies reveal that these transformations can proceed through either concerted or stepwise pathways, dictated by substrates, catalysts, and reaction conditions.
For instance, the coupling of N-alkyl arylamines with alkenes can be understood through two primary mechanistic routes. acs.org One is a concerted [4+2] cycloaddition. The other is a stepwise process initiated by a Mannich-type addition to form a carbocation, which then undergoes an intramolecular Friedel-Crafts alkylation to close the ring. acs.org Computational studies, particularly Density Functional Theory (DFT) calculations, have been instrumental in dissecting these pathways.
The formation and reaction of specific reactive intermediates are central to most tetrahydroquinoline syntheses.
Iminium Ions : These electrophilic species are pivotal intermediates in many cyclization reactions, particularly the Povarov reaction. acs.org They are typically generated in situ from the condensation of an aniline with an aldehyde or, in modern variations, through the catalytic hydride abstraction from N-alkyl arylamines by a Lewis acid like B(C₆F₅)₃. acs.org In acid-catalyzed reactions, such as the cyclization of enamides with benzyl azide, rearrangement of the azide leads to an N-phenyliminium intermediate, which is then attacked by the enamide to initiate the cascade. nih.govmdpi.com
Understanding the energy landscape of a reaction is key to optimizing it. Both computational and experimental kinetic studies have been applied to tetrahydroquinoline synthesis.
Computational Analysis : DFT calculations have been employed to map the reaction energy profiles for cyclization. For the Povarov reaction, calculations show that in the absence of a catalyst, the [4+2] cycloaddition has a high energy barrier (e.g., 41.1 kcal/mol). acs.org However, the presence of a catalyst, such as an oxaselenolium species, can significantly lower this barrier (e.g., to 34.5 kcal/mol), making the reaction feasible at elevated temperatures. acs.org These models help to rationalize the role of the catalyst in stabilizing the transition state.
Experimental Kinetics : Experimental techniques provide real-time data on reaction progress and intermediate behavior. In the study of N-Boc-2-aryl-1,2,3,4-tetrahydroquinolines, variable temperature NMR spectroscopy was used to determine the rotational energy barrier of the tert-butoxycarbonyl (Boc) group, while in situ ReactIR spectroscopy confirmed the rapid formation of a lithiated intermediate at –78 °C. nih.gov Such data are vital for understanding the dynamics of intermediates and for developing stereoselective processes like kinetic resolutions. nih.gov
Catalysis and Rate Enhancement Studies
Catalysis is fundamental to the efficient and selective synthesis of tetrahydroquinolines. A wide array of catalysts, from simple acids and bases to complex transition metal systems, have been developed.
Acid Catalysis : Both Brønsted and Lewis acids are widely used to promote tetrahydroquinoline formation. Chiral phosphoric acids have emerged as powerful Brønsted acid catalysts, capable of facilitating enantioselective dehydrative cyclizations and subsequent asymmetric reductions in a one-pot process. organic-chemistry.org Lewis acids, such as B(C₆F₅)₃, catalyze the reaction by abstracting a hydride from an N-alkyl arylamine to generate the key iminium ion intermediate. acs.org Boronic acids can also act as dual-function catalysts, behaving as both Lewis acids and hydrogen-bond donors during the reduction of quinolines. organic-chemistry.org
Base Catalysis : The choice of base can be critical in directing the reaction pathway. In certain manganese-catalyzed syntheses starting from 2-aminobenzyl alcohol, the use of KOtBu selectively yields the aromatic quinoline product. nih.gov In contrast, employing a combination of bases like KH and KOH favors the formation of the fully reduced 2-phenyl-1,2,3,4-tetrahydroquinoline. nih.gov This highlights the subtle but powerful influence of the base in controlling the final oxidation state of the product.
| Catalyst System | Starting Materials | Product | Key Finding |
| Manganese PN³ Pincer Complex / KOtBu | 2-Aminobenzyl alcohol + 1-Phenylethanol | 2-Phenylquinoline | Base choice directs the reaction towards the oxidized aromatic product. nih.gov |
| Manganese PN³ Pincer Complex / KH + KOH | 2-Aminobenzyl alcohol + 1-Phenylethanol | 2-Phenyl-1,2,3,4-tetrahydroquinoline | A mixed-base system promotes the full "borrowing hydrogen" cycle to yield the reduced heterocyclic product. nih.gov |
| Chiral Phosphoric Acid | 2-Aminochalcones + Hantzsch Ester | Chiral Tetrahydroquinolines | The acid acts as a dual catalyst, first for dehydrative cyclization and then for asymmetric reduction. organic-chemistry.org |
| B(C₆F₅)₃ | N-Alkyl Arylamines + Alkenes | Substituted Tetrahydroquinolines | The borane functions as a Lewis acid to generate an iminium ion via hydride abstraction, initiating the cyclization. acs.org |
Transition metal catalysis offers diverse and powerful pathways for tetrahydroquinoline synthesis.
Reaction Pathways : A variety of metals, including gold, palladium, iridium, cobalt, and manganese, have been shown to be effective. nih.govorganic-chemistry.orgnih.gov Gold catalysts, for example, can act as π-Lewis acids to activate alkynes in hydroamination/transfer hydrogenation tandem reactions. organic-chemistry.org Palladium catalysts are employed in C(sp³)–H activation sequences and carboamination reactions to build the heterocyclic ring. nih.govacs.org Manganese and iridium complexes can facilitate oxidative cyclizations of amino alcohols through a "borrowing hydrogen" mechanism, where an alcohol is temporarily oxidized to an aldehyde to enable cyclization, followed by reduction of the resulting imine. nih.govnih.gov
Ligand Effects : The ligands coordinated to the metal center are crucial for catalytic activity and selectivity. In palladium-catalyzed reactions, the choice of ligand and base can determine the efficiency of ring formation. organic-chemistry.org In manganese-catalyzed "borrowing hydrogen" reactions, a PN³ pincer ligand creates a robust and highly active catalytic complex. nih.gov For asymmetric hydrogenations, chiral ligands are essential for transferring stereochemical information to the product.
Studies on Regioselective and Stereoselective Reaction Pathways
Controlling the regiochemistry and stereochemistry of the final product is a primary goal in modern synthetic chemistry.
Regioselectivity : The selective formation of one constitutional isomer over another is a significant challenge. In the hydrogenation of quinoline derivatives, the reaction is often driven by thermodynamics to produce the 1,2,3,4-tetrahydroquinoline (B108954) (THQ). acs.org However, specific copper-based catalytic systems have been developed that can achieve the more challenging regioselective 1,2-dearomatization to furnish 1,2-dihydroquinolines. acs.org The regioselectivity of nitration on the tetrahydroquinoline core has also been studied, showing that the position of nitration can be controlled by the choice of N-protecting group. researchgate.net
Stereoselectivity : The creation of chiral centers with high fidelity is critical for pharmaceutical applications.
Diastereoselectivity : In reductive cyclizations, the choice of metal catalyst can dramatically influence the diastereomeric ratio of the product. For example, hydrogenation of a specific precursor using 5% Pd/C favors the formation of a dihydroquinoline, whereas 5% Pt/C leads predominantly to the cis-tetrahydroquinoline. nih.gov
Enantioselectivity : Asymmetric catalysis is the most efficient method for producing enantiomerically pure tetrahydroquinolines. Chiral phosphoric acids are highly effective in catalyzing enantioselective Povarov reactions. organic-chemistry.org Iridium complexes with chiral diamine ligands are used for the highly enantioselective hydrogenation of quinolines. acs.org An alternative strategy is kinetic resolution, where a chiral agent, such as the ligand (–)-sparteine in a lithiation reaction, reacts faster with one enantiomer of a racemic starting material, allowing for the separation of a highly enantioenriched product and unreacted starting material. nih.gov
| Method | Catalyst/Reagent | Selectivity Achieved | Example Outcome |
| Asymmetric Hydrogenation | Iridium-Diamine Complex | Enantioselective | (R)- or (S)-Tetrahydroquinolines with up to 98% ee. acs.org |
| Asymmetric Povarov Reaction | Chiral Phosphoric Acid | Enantioselective | cis-2,4-disubstituted tetrahydroquinolines in good yields and excellent enantiomeric excesses. organic-chemistry.org |
| Kinetic Resolution | n-BuLi / (–)-sparteine | Enantioselective | Separation of enantiomers, yielding products with excellent enantioselectivity. nih.gov |
| Reductive Cyclization | 5% Pt/C | Diastereoselective | Favors cis isomer by ≥13:1 over the trans isomer. nih.gov |
| Regioselective Hydrogenation | Copper-NHC Complex | Regioselective | Selective 1,2-reduction of quinolines to 1,2-dihydroquinolines. acs.org |
Analysis of Side Reactions and Strategies for Selectivity Optimization
In the synthesis of polysubstituted tetrahydroquinolines, the formation of undesired isomers and byproducts is a common challenge. The regioselectivity of the cyclization reaction, as well as the stability of intermediates, plays a pivotal role in the final product distribution. Key side reactions include the formation of constitutional isomers, over-oxidation to form the corresponding quinoline, and the generation of polymeric materials.
One of the primary challenges in the synthesis of 2,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline (B2895652) lies in controlling the regioselectivity during the cyclization step, particularly in classic quinoline syntheses such as the Combes, Doebner-von Miller, and Skraup reactions. The substitution pattern on both the aniline and the β-dicarbonyl compound (in the Combes synthesis) or the α,β-unsaturated carbonyl compound (in the Doebner-von Miller synthesis) dictates the orientation of the cyclization. For instance, in the Combes synthesis, the reaction of an unsymmetrical β-diketone with an aniline can theoretically lead to two different regioisomers. The electronic and steric effects of the substituents on both reactants influence which carbonyl group preferentially undergoes initial condensation with the aniline and which enamine intermediate is more stable for the subsequent cyclization.
Another significant side reaction is the over-oxidation of the desired tetrahydroquinoline to the aromatic quinoline. This is particularly prevalent in syntheses that employ harsh oxidizing agents or high temperatures. For example, the Skraup synthesis, which utilizes strong acids and oxidizing agents, can lead to the formation of the fully aromatized 2,4,8-trimethylquinoline as a major byproduct if the reaction conditions are not carefully controlled. The inherent stability of the aromatic quinoline ring provides a thermodynamic driving force for this oxidation.
To address these challenges and optimize the selectivity for 2,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline, several strategies have been investigated. These strategies primarily focus on the careful selection of catalysts, optimization of reaction conditions, and, in some cases, the use of protecting groups.
Catalyst Selection and Optimization:
The choice of catalyst is paramount in directing the reaction towards the desired product. In many modern synthetic approaches, Lewis acids and Brønsted acids are employed to catalyze the cyclization step. The nature and strength of the acid catalyst can significantly influence the reaction pathway and the distribution of products. For instance, milder Lewis acids may favor the formation of the tetrahydroquinoline by promoting the cyclization without causing extensive aromatization.
Recent studies have explored the use of heterogeneous catalysts, which can offer advantages in terms of selectivity, reusability, and ease of separation. For example, metal-supported catalysts have been shown to be effective in the reductive cyclization of nitro-substituted precursors, where the catalyst facilitates both the reduction of the nitro group and the subsequent cyclization to the tetrahydroquinoline with high selectivity.
Optimization of Reaction Conditions:
Fine-tuning the reaction parameters such as temperature, reaction time, and solvent is a critical aspect of selectivity optimization. Lowering the reaction temperature can often suppress side reactions, including over-oxidation and polymerization, which typically have higher activation energies. The reaction time must also be carefully monitored to ensure complete conversion of the starting materials without promoting the formation of degradation products.
The choice of solvent can also impact the selectivity by influencing the solubility of reactants and intermediates, as well as by modulating the activity of the catalyst. A systematic screening of solvents is often necessary to identify the optimal medium for a specific transformation.
The following table illustrates the impact of reaction conditions on the yield and selectivity of a hypothetical synthesis of a polysubstituted tetrahydroquinoline, demonstrating the principles of optimization:
| Entry | Catalyst | Temperature (°C) | Time (h) | Solvent | Yield of Tetrahydroquinoline (%) | Yield of Quinoline Byproduct (%) |
| 1 | H₂SO₄ | 120 | 12 | None | 45 | 35 |
| 2 | H₂SO₄ | 100 | 24 | None | 60 | 20 |
| 3 | FeCl₃ | 80 | 12 | Dioxane | 75 | 10 |
| 4 | Sc(OTf)₃ | 80 | 8 | Acetonitrile | 85 | <5 |
| 5 | Pd/C, H₂ | 60 | 6 | Ethanol | 92 | <2 |
Data Table: Effect of Reaction Conditions on Tetrahydroquinoline Synthesis
This interactive table demonstrates how modifying the catalyst, temperature, and solvent can significantly improve the yield of the desired tetrahydroquinoline while minimizing the formation of the quinoline byproduct.
Use of Protecting Groups:
In some synthetic strategies, the use of protecting groups on the aniline nitrogen can be employed to control the reactivity and prevent unwanted side reactions. For example, an N-acyl or N-sulfonyl group can modulate the nucleophilicity of the nitrogen and direct the cyclization in a more controlled manner. The protecting group can then be removed in a subsequent step to yield the desired tetrahydroquinoline.
Computational and Theoretical Studies on 2,4,8 Trimethyl 1,2,3,4 Tetrahydroquinoline Hbr and Its Derivatives
Quantum Chemical Calculations
Quantum chemical calculations, primarily based on Density Functional Theory (DFT), are employed to investigate the fundamental properties of molecules from first principles. nih.govresearchgate.net These methods provide detailed information about the electron distribution and energy landscape, which dictates the molecule's stability, reactivity, and spectroscopic signatures. rsc.orgscirp.org
The electronic structure of a molecule is fundamental to its chemical behavior. DFT calculations are routinely used to determine the energies of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net
For the 1,2,3,4-tetrahydroquinoline (B108954) scaffold, the electronic properties are influenced by the interplay between the aromatic benzene ring and the saturated heterocyclic ring. The introduction of three methyl groups, as in 2,4,8-trimethyl-1,2,3,4-tetrahydroquinoline (B2895652), is expected to modulate the electronic structure primarily through inductive effects. Methyl groups are electron-donating, which would raise the energy of the HOMO and potentially decrease the HOMO-LUMO gap, thereby influencing the molecule's reactivity.
Quantum chemical calculations also allow for the determination of various global reactivity descriptors, which provide a quantitative measure of stability and reactivity. researchgate.netrsc.org These descriptors, derived from the HOMO and LUMO energies, include chemical potential, hardness, softness, and the electrophilicity index. A "hard" molecule, characterized by a large HOMO-LUMO gap, is typically more stable and less reactive. researchgate.net
| Descriptor | Definition | Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicator of chemical stability and reactivity |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Relates to electronegativity |
| Electrophilicity Index (ω) | μ2 / 2η | Measures the propensity to accept electrons |
The non-planar, saturated portion of the 1,2,3,4-tetrahydroquinoline (THQ) ring system allows for significant conformational flexibility. nih.gov Understanding the accessible conformations and their relative energies is critical, as the three-dimensional shape of a molecule often dictates its biological activity.
Computational methods are used to explore the potential energy surface (PES) of a molecule, which maps the potential energy as a function of its geometric coordinates. libretexts.org Minima on the PES correspond to stable conformers, while saddle points represent the transition states that connect them. libretexts.org For the parent THQ molecule, high-level ab initio calculations have identified four stable conformations, existing as two pairs of energetically equivalent enantiomers. nih.gov These conformers differ in the puckering of the saturated ring. The calculations also revealed a relatively low energy barrier (approximately 104 cm⁻¹) for interconversion between the non-equivalent conformers, suggesting that conformational cooling to the most stable form can occur efficiently. nih.gov
In 2,4,8-trimethyl-1,2,3,4-tetrahydroquinoline, the methyl substituents introduce additional steric considerations. The substituents can occupy either axial or equatorial-like positions on the puckered ring. The relative stability of the different conformers will be determined by the steric strain arising from these groups. For instance, conformers with bulky groups in axial positions often experience destabilizing 1,3-diaxial interactions. Computational exploration of the PES for this specific derivative would be necessary to precisely determine the global minimum energy structure and the energy barriers for conformational changes.
Quantum chemical calculations are a powerful tool for predicting spectroscopic properties, which can be used to confirm or revise the structure of synthesized compounds. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation, and computational methods can accurately predict both ¹H and ¹³C NMR chemical shifts.
The most common method for calculating NMR parameters is the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT functionals (e.g., B3LYP, mPW1PW91) and appropriate basis sets. nih.gov The process involves first performing a geometry optimization of the molecule to find its lowest energy conformation. Subsequently, the NMR shielding tensors are calculated for this optimized structure. The predicted chemical shifts are then obtained by referencing the calculated isotropic shielding values to that of a standard compound, such as tetramethylsilane (TMS). For flexible molecules, it is often necessary to calculate the spectra for all low-energy conformers and then compute a Boltzmann-weighted average to obtain a final predicted spectrum that accounts for the conformational equilibrium. github.io This approach has proven highly effective in assigning the relative configuration of complex molecules. github.io
| Parameter | Computational Method | Application |
|---|---|---|
| 1H Chemical Shift (δ) | DFT (GIAO) | Structural verification, stereochemical assignment |
| 13C Chemical Shift (δ) | DFT (GIAO) | Structural verification, carbon skeleton mapping |
| J-Coupling Constants | DFT | Dihedral angle and connectivity information |
| IR Frequencies | DFT (Frequency Calculation) | Functional group identification |
Molecular Modeling for Ligand-Target Interactions in Chemical Biology and Drug Design Studies
In the context of drug discovery, molecular modeling techniques are used to simulate the interaction between a small molecule (ligand), such as a tetrahydroquinoline derivative, and a biological macromolecule (target), typically a protein. These simulations help to predict how tightly the ligand will bind and to understand the molecular basis for its biological activity. bowen.edu.ngmdpi.com
Molecular docking is a computational technique that predicts the preferred orientation (pose) of a ligand when bound to a protein target. scispace.com The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them. nih.gov The scoring function estimates the binding affinity, often expressed as a binding energy in kcal/mol, with more negative values indicating a stronger interaction. bowen.edu.ng
Docking studies on various tetrahydroquinoline derivatives have been conducted against a range of protein targets, including protein kinases and mTOR. bowen.edu.ngmdpi.com These studies reveal that the tetrahydroquinoline scaffold can form key interactions within the active site. The binding mode is typically stabilized by a combination of hydrogen bonds (e.g., with the N-H group of the tetrahydroquinoline ring) and hydrophobic interactions involving the aromatic ring and alkyl substituents. nih.gov For 2,4,8-trimethyl-1,2,3,4-tetrahydroquinoline, the methyl groups would be expected to engage in favorable van der Waals and hydrophobic interactions with nonpolar residues in the binding pocket, potentially enhancing binding affinity.
| Derivative | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| THQ-Analogue-1 | mTOR (4JT6) | -9.8 | Lys2187, Asp2357 | Hydrogen Bond |
| THQ-Analogue-1 | mTOR (4JT6) | Trp2239, Tyr2225, Leu2185 | Hydrophobic | |
| THQ-Analogue-2 | EGFR (4LRM) | -10.1 | Met793 | Hydrogen Bond |
| THQ-Analogue-2 | EGFR (4LRM) | Leu718, Val726, Ala743, Leu844 | Hydrophobic | |
| THQ-Analogue-3 | HIV-1 RT (1FK9) | -9.5 | Lys101, Lys103 | Hydrogen Bond |
| THQ-Analogue-3 | HIV-1 RT (1FK9) | Leu100, Val106, Tyr181, Tyr188 | Hydrophobic |
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. researchgate.net MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe conformational changes, solvent effects, and the stability of key interactions. uzh.ch
A typical MD simulation of a protein-ligand complex is run for tens to hundreds of nanoseconds. nih.gov The results from docking are used as the starting point, and the simulation reveals whether the predicted binding pose is stable. nih.gov The stability of the complex is often assessed by analyzing the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. A stable, low-fluctuation RMSD value suggests that the complex has reached equilibrium and the ligand remains securely bound in its initial pose. researchgate.net In contrast, a large and increasing RMSD for the ligand can indicate that it is unstable in the binding site and may be dissociating.
Another useful metric is the Root Mean Square Fluctuation (RMSF), which measures the fluctuation of individual amino acid residues. This analysis can highlight which parts of the protein become more or less flexible upon ligand binding and which residues are critical for maintaining contact with the ligand. nih.gov MD simulations thus serve as a crucial validation step for docking predictions and provide deeper insights into the dynamic nature of molecular recognition. nih.govnih.gov
| System | Simulation Time (ns) | Parameter | Average Value (Å) | Interpretation |
|---|---|---|---|---|
| Protein Backbone | 100 | RMSD | 1.5 ± 0.3 | Stable protein fold during simulation |
| Bound Ligand | 100 | RMSD | 1.2 ± 0.4 | Ligand maintains a stable binding pose |
| Binding Site Residues | 100 | RMSF | 0.8 ± 0.2 | Low fluctuation, indicating stable contact with the ligand |
| Loop Regions | 100 | RMSF | 2.5 ± 0.6 | Higher flexibility, as expected for loop regions |
| Unbound Ligand | 100 | RMSD | > 5.0 | Unstable pose, ligand is dissociating from the binding site |
Chemical Reactivity and Derivatization of the 2,4,8 Trimethyl 1,2,3,4 Tetrahydroquinoline Scaffold
Electrophilic Aromatic Substitution Reactions on the Quinoline Ring System
The benzene ring portion of the 2,4,8-trimethyl-1,2,3,4-tetrahydroquinoline (B2895652) scaffold is highly activated towards electrophilic aromatic substitution (EAS). This heightened reactivity is due to the powerful electron-donating effects of the substituents attached to the ring. chemistrytalk.orgwikipedia.org
The primary activating group is the secondary amine at position 1. Through resonance, the nitrogen atom's lone pair of electrons increases the electron density of the aromatic ring, making it more nucleophilic. organicchemistrytutor.compressbooks.pub This effect is particularly strong at the positions ortho and para to the amine, which correspond to the C5 and C7 positions. Therefore, the amino group is classified as a strongly activating, ortho-, para-director. wikipedia.orgpressbooks.pub
Additionally, the 8-methyl group is a weakly activating group that directs incoming electrophiles to its own ortho and para positions (C7 and C5, respectively) through an inductive effect. libretexts.org The synergistic effect of both the amino group and the 8-methyl group strongly directs incoming electrophiles to the C5 and C7 positions, which are rendered significantly more electron-rich than the C6 position. Consequently, electrophilic attack is predicted to occur preferentially at these sites.
While specific experimental data on the 2,4,8-trimethyl derivative is limited, the outcomes of common EAS reactions can be predicted based on these established principles. rsc.org
Table 1: Predicted Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagents | Predicted Major Products |
|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 5-Nitro-2,4,8-trimethyl-1,2,3,4-tetrahydroquinoline and 7-Nitro-2,4,8-trimethyl-1,2,3,4-tetrahydroquinoline |
| Halogenation | Br₂ / FeBr₃ | 5-Bromo-2,4,8-trimethyl-1,2,3,4-tetrahydroquinoline and 7-Bromo-2,4,8-trimethyl-1,2,3,4-tetrahydroquinoline |
| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | 5-Acetyl-2,4,8-trimethyl-1,2,3,4-tetrahydroquinoline and 7-Acetyl-2,4,8-trimethyl-1,2,3,4-tetrahydroquinoline |
Transformations Involving the Saturated Nitrogen Atom (e.g., N-alkylation, N-acylation)
The secondary amine at the N-1 position of the tetrahydroquinoline scaffold is a key site for functionalization. It readily undergoes reactions such as N-alkylation and N-acylation to produce a wide range of derivatives.
N-Alkylation: The nitrogen atom can be alkylated using various alkylating agents. A documented example involves the N-alkylation of the closely related 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. In this synthesis, the tetrahydroquinoline is treated with 4-(chloromethyl)imidazole in dimethylformamide (DMF) to yield the corresponding N-substituted product. prepchem.com This demonstrates a straightforward method for attaching complex heterocyclic moieties to the tetrahydroquinoline nitrogen.
A more modern and versatile approach is the one-pot tandem reduction and reductive alkylation of quinolines. acs.org In this metal-free method, a quinoline is first reduced to a tetrahydroquinoline using a Hantzsch ester, and this intermediate is then reacted in situ with an aldehyde or ketone in the presence of a boronic acid catalyst to directly form the N-alkylated product. acs.orgorganic-chemistry.org This process is highly efficient and tolerates a wide variety of functional groups on the aldehyde component. acs.org
N-Acylation: The nitrogen atom can also be acylated using acyl chlorides or anhydrides under standard conditions, typically in the presence of a base, to form the corresponding N-acyl derivatives. These reactions are fundamental in organic synthesis for installing amide functionalities.
Table 2: Examples of N-Atom Transformations
| Transformation | Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |
|---|---|---|---|---|
| N-Alkylation | 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline | 4-(Chloromethyl)imidazole | DMF, 100°C | N-Heterocyclylmethyl THQ |
| Reductive Alkylation | Quinoline | Benzaldehyde | Hantzsch Ester, Arylboronic Acid | N-Benzyl THQ |
| Reductive Alkylation | 8-Methylquinoline | 4-Trifluoromethylbenzaldehyde | Hantzsch Ester, Arylboronic Acid | N-(4-Trifluoromethylbenzyl)-8-methyl-THQ |
Modifications and Functionalizations of the Tetrahydroquinoline Ring System
Beyond the aromatic ring and the nitrogen atom, the saturated carbocyclic portion of the tetrahydroquinoline system offers opportunities for functionalization. Key transformations include oxidation and C-H functionalization.
One of the most fundamental transformations is oxidative dehydrogenation (aromatization). Tetrahydroquinolines can be oxidized to their corresponding aromatic quinoline counterparts. While this reaction can sometimes occur under harsh conditions or during purification on silica gel, controlled methods are also available. acs.orgnih.gov This transformation is useful for accessing the fully aromatic quinoline core from a saturated precursor.
Additionally, the C-H bonds within the saturated ring, particularly the benzylic C-4 position, are potential sites for modification. While the oxidative functionalization of the C-1 position of tetrahydroisoquinolines is well-documented, proceeding through a tropylium-promoted hydride abstraction to form an iminium intermediate that can be trapped by nucleophiles, similar logic can be applied to the C-4 position of tetrahydroquinolines. researchgate.netacs.orgnih.gov The development of methods for the direct oxidative alkylation of C(sp³)–H bonds provides a pathway for introducing substituents onto the saturated ring structure. researchgate.net
Synthesis of Novel Tetrahydroquinoline Analogs with Varied Substituents
The synthesis of novel analogs based on the 2,4,8-trimethyl-1,2,3,4-tetrahydroquinoline scaffold can be achieved by modifying the core synthetic routes used to construct the ring system itself. The Povarov reaction and related multicomponent strategies are particularly powerful for this purpose. acs.org
The Povarov reaction is a [4+2] cycloaddition that typically involves an aniline, an aldehyde, and an alkene. sci-rad.comresearchgate.net By systematically varying each of these components, a library of analogs with diverse substitution patterns can be generated. acs.orgbeilstein-journals.org
Varying the Aniline: Starting with anilines other than 2-methylaniline (e.g., 2,5-dimethylaniline or 2-methoxyaniline) would introduce different substituents onto the aromatic portion of the final tetrahydroquinoline.
Varying the Aldehyde/Ketone: The substituents at the C-2 position are determined by the aldehyde or ketone used. Using different aldehydes or ketones allows for the introduction of a wide range of alkyl, aryl, or heterocyclic groups at this position.
Varying the Alkene: The substituents at the C-3 and C-4 positions are derived from the alkene component. Employing different electron-rich alkenes enables modification at these sites.
Other advanced synthetic methods, such as domino reactions and palladium-catalyzed carboamination, provide further avenues for creating structural diversity. nih.govnih.gov Domino reactions, in particular, are valuable for generating complex substitution patterns in a single, efficient operation. nih.govmdpi.com
Table 3: Synthesis of Analogs via Povarov-type Reactions
| Aniline Component | Aldehyde Component | Alkene Component | Resulting Scaffold Variation |
|---|---|---|---|
| 2-Methylaniline | Acetaldehyde | Propene | 2,4,8-Trimethyl-THQ (Core Structure) |
| 2,5-Dimethylaniline | Acetaldehyde | Propene | 2,4,5,8-Tetramethyl-THQ |
| 2-Methylaniline | Benzaldehyde | Propene | 2-Phenyl-4,8-dimethyl-THQ |
Ring Transformations to Other Heterocyclic Systems
The tetrahydroquinoline scaffold can undergo significant structural rearrangements to form other heterocyclic or carbocyclic systems, demonstrating its utility as a synthetic intermediate.
A notable transformation is the acid-catalyzed rearrangement of tetrahydroquinolines into 4-aminoindane derivatives. rsc.org This reaction represents a ring contraction, where the six-membered heterocyclic ring is converted into a five-membered carbocyclic ring (indane) with an amino-containing side chain. This isomerization proceeds in high yields and provides a direct route to the indane scaffold from readily available tetrahydroquinolines. rsc.org
Furthermore, under catalytic hydrodenitrogenation (HDN) conditions at high temperature and pressure (e.g., 340 °C, 4.0 MPa H₂), the tetrahydroquinoline ring can be fully transformed. researchgate.netresearchgate.net The reaction pathway typically involves initial hydrogenation of the aromatic ring, followed by C-N bond cleavage (ring-opening) to yield substituted anilines or cyclohexylamines, which can be further converted to hydrocarbons like propylcyclohexane. This process is fundamental in industrial petrochemistry for removing nitrogen from fuel feedstocks but also illustrates a complete chemical transformation of the heterocyclic system. researchgate.netresearchgate.net
Table 4: Ring Transformation Reactions
| Starting Scaffold | Conditions | Resulting System | Transformation Type |
|---|---|---|---|
| Tetrahydroquinoline | Acid Catalyst | 4-Aminoindane | Ring Contraction / Isomerization |
Advanced Research Perspectives and Future Directions in 2,4,8 Trimethyl 1,2,3,4 Tetrahydroquinoline Hbr Research
Development of Sustainable and Green Synthetic Methodologies for Tetrahydroquinolines
The development of sustainable and green synthetic methods is a cornerstone of modern chemical research. For the synthesis of tetrahydroquinolines, including potentially 2,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline (B2895652), a shift away from classical methods that often involve harsh conditions and hazardous reagents is evident. researchgate.netresearchgate.net Current research focuses on several key areas to enhance the green credentials of tetrahydroquinoline synthesis.
One promising approach is the use of domino reactions, which allow for the construction of complex molecules in a single step from simple starting materials, thereby reducing waste and improving atom economy. nih.gov For instance, the conversion of 2-nitroarylketones and aldehydes to tetrahydroquinolines can be achieved through a reduction-reductive amination strategy using a palladium on carbon (Pd/C) catalyst under hydrogenation conditions. nih.gov Another green strategy involves electrochemical synthesis, where electricity is used to drive chemical reactions. A notable example is the electrochemical hydrocyanomethylation or hydrogenation of quinolines using acetonitrile as both a hydrogen source and a cyanomethyl precursor, which proceeds at room temperature. rsc.org
The use of environmentally benign catalysts and solvents is another critical aspect of green synthesis. ju.edu.sa Ionic liquids and manganese pincer complexes are being explored as catalysts that offer high efficiency and, in some cases, recyclability. ju.edu.sanih.gov Manganese-based catalysts, in particular, are attractive due to the high abundance and low toxicity of manganese. nih.gov The "borrowing hydrogen" methodology, which utilizes alcohols as alkylating agents with water as the only byproduct, represents a highly atom-economical and sustainable route to N-alkylated tetrahydroquinolines. nih.gov
| Green Synthetic Strategy | Key Features | Potential Applicability to 2,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline |
| Domino Reactions | Multi-step sequences in a single pot; high atom economy. nih.gov | Synthesis from corresponding 2-nitro- or 2-aminobenzyl precursors. |
| Electrochemical Synthesis | Use of electricity to drive reactions; mild conditions. rsc.org | Hydrogenation of a corresponding trimethyl-quinoline precursor. |
| Alternative Catalysts | Use of earth-abundant and less toxic metals (e.g., manganese). nih.gov | Catalytic routes from substituted anilines and alcohols. |
| Borrowing Hydrogen | Use of alcohols as alkylating agents; water as the only byproduct. nih.gov | N-functionalization of the tetrahydroquinoline ring. |
Chemoenzymatic and Asymmetric Approaches to Enantioselective Synthesis
The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of enantioselective synthetic methods is crucial. For tetrahydroquinolines, both chemoenzymatic and asymmetric catalytic approaches have been successfully employed to control stereochemistry.
Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions. A three-step synthesis of chiral 2-substituted tetrahydroquinolines has been reported that utilizes a transaminase (ATA) to establish the stereocenter at the 2-position. digitellinc.com This method involves the transformation of a ketone to a chiral amine using whole cells expressing an engineered transaminase, followed by a C-N coupling to form the tetrahydroquinoline ring. digitellinc.com
Asymmetric catalysis, particularly organocatalysis, has emerged as a powerful tool for the enantioselective synthesis of polysubstituted tetrahydroquinolines. acs.orgnih.govacs.org Chiral bifunctional thiourea catalysts have been shown to catalyze tandem reactions to produce substituted tetrahydroquinolines in high yields and with excellent enantioselectivities (up to >99% ee) and diastereoselectivities. acs.orgnih.govacs.org Furthermore, iridium-catalyzed asymmetric hydrogenation of quinolines offers a direct route to chiral tetrahydroquinolines, with the intriguing ability to produce either enantiomer by simply changing the solvent. acs.org Chiral phosphoric acids have also been utilized as catalysts in one-pot cascade biomimetic reductions to synthesize chiral tetrahydroquinolines from readily available starting materials.
While these methods have not been specifically reported for 2,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline, they represent a strong foundation for the future development of enantioselective routes to this and other chiral polysubstituted tetrahydroquinolines.
| Asymmetric Strategy | Catalyst/Enzyme | Key Advantages |
| Chemoenzymatic Synthesis | Engineered Transaminases (ATA) | High enantioselectivity for the formation of the chiral amine precursor. digitellinc.com |
| Organocatalysis | Chiral Bifunctional Thiourea | High yields, enantioselectivities, and diastereoselectivities in tandem reactions. acs.orgnih.govacs.org |
| Asymmetric Hydrogenation | Iridium Complexes | Enantiodivergent synthesis is possible by changing the solvent. acs.org |
| Biomimetic Reduction | Chiral Phosphoric Acids | One-pot cascade reactions from simple starting materials. |
Application of Artificial Intelligence and Machine Learning in Reaction Prediction and De Novo Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemical synthesis by enabling the prediction of reaction outcomes and the design of novel molecules with desired properties. nih.govacs.orgacs.orgmdpi.com For a complex target like 2,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline HBr, AI and ML tools could be instrumental in several ways.
Retrosynthesis prediction algorithms can propose synthetic routes to a target molecule by working backward from the product to commercially available starting materials. These tools are trained on vast databases of known reactions and can identify both conventional and novel synthetic pathways. This could be particularly useful for a polysubstituted compound where multiple synthetic strategies are possible.
Forward reaction prediction models can predict the major product of a given set of reactants and reagents. This is valuable for optimizing reaction conditions and minimizing the formation of byproducts. By training these models on specific reaction classes relevant to tetrahydroquinoline synthesis, their predictive accuracy can be significantly enhanced.
The successful application of AI and ML in chemical synthesis is highly dependent on the quality and quantity of the training data. nih.gov As more high-throughput experimental data becomes available for tetrahydroquinoline synthesis, the predictive power of these models is expected to increase, further accelerating the discovery and development of new synthetic methodologies.
Elucidation of Complex Reaction Networks using Advanced In Situ Analytical Techniques
Understanding the intricate details of a chemical reaction, including the identification of transient intermediates and the elucidation of reaction pathways, is crucial for optimizing reaction conditions and improving yields. Advanced in situ analytical techniques, which monitor the reaction as it happens, are invaluable for this purpose. nih.govrsc.org
Operando spectroscopy, a methodology where spectroscopic characterization is coupled with simultaneous measurement of catalytic activity, is particularly powerful for studying complex reaction networks. wikipedia.orghidenanalytical.comyoutube.comethz.ch For the synthesis of tetrahydroquinolines, in situ Nuclear Magnetic Resonance (NMR) spectroscopy has been used to monitor the formation of intermediates and products in real-time. researchgate.net This technique can provide detailed kinetic and mechanistic information, even for reactions occurring under high pressure.
The application of such in situ techniques to the synthesis of this compound could provide valuable insights into its formation mechanism. By identifying key intermediates and understanding the factors that influence their formation and consumption, it may be possible to rationally design more efficient and selective synthetic routes.
Exploration of Novel Catalytic Systems for Challenging Functionalizations
The development of novel catalytic systems is essential for accessing new chemical space and enabling challenging chemical transformations. In the context of tetrahydroquinolines, research is ongoing to discover new catalysts for their synthesis and subsequent functionalization.
Transition metal catalysis plays a prominent role in this area. Gold-catalyzed intramolecular hydroarylation and transfer hydrogenation have been shown to be effective for the synthesis of tetrahydroquinolines. organic-chemistry.org Borane catalysts, such as B(C₆F₅)₃, have been utilized for the coupling of N-alkyl arylamines and alkenes to produce a variety of tetrahydroquinoline scaffolds, including those with polycyclic and spirocyclic structures. acs.org
A significant challenge in quinoline chemistry is the selective functionalization of specific C-H bonds. acs.org Recent advances have demonstrated the ability to functionalize positions other than the typically reactive C2 position. nih.gov This opens up new possibilities for the synthesis of highly substituted tetrahydroquinolines with precise control over the substitution pattern. The dearomatization of quinolines is another area of active research, with new methods being developed to access partially saturated heterocyclic systems that can be further functionalized. researchgate.netnih.govacs.orgnih.gov
For this compound, the exploration of novel catalytic systems could lead to more efficient synthetic routes and provide access to new derivatives through selective C-H functionalization of the tetrahydroquinoline core.
Design and Synthesis of Complex Polycyclic Systems Incorporating the Tetrahydroquinoline Moiety
The tetrahydroquinoline scaffold is a key structural motif in many natural products and biologically active compounds, often as part of a larger, more complex polycyclic system. wikipedia.orgrsc.org The development of synthetic strategies to incorporate the tetrahydroquinoline moiety into such complex architectures is a significant area of research.
Recent synthetic efforts have focused on the construction of spirocyclic tetrahydroquinolines and other complex polycyclic frameworks. researchgate.net For example, a B(C₆F₅)₃-catalyzed reaction has been used to synthesize spirocyclic and polycyclic tetrahydroquinolines. acs.org Annulation reactions that build additional rings onto the tetrahydroquinoline core are also being explored. d-nb.info The synthesis of polycyclic alkaloids often involves the construction of a quinolizidine core fused to other heterocyclic rings, demonstrating the versatility of the tetrahydroquinoline scaffold in the synthesis of complex natural products. nih.gov
While there is no specific literature on the incorporation of 2,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline into complex polycyclic systems, the general strategies developed for other tetrahydroquinolines could be adapted for this purpose. This would open up new avenues for the design and synthesis of novel, complex molecules with potential applications in medicinal chemistry and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
